molecular formula C10H16ClNO B1629548 [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride CAS No. 1135292-74-8

[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B1629548
CAS No.: 1135292-74-8
M. Wt: 201.69 g/mol
InChI Key: PLFPIKQCOGMNFQ-UHFFFAOYSA-N
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Description

[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl and a molecular weight of 201.7 g/mol . It is a hydrochloride salt form of [1-(2-ethoxyphenyl)ethyl]amine, which is an organic compound containing an ethoxy group attached to a phenyl ring and an ethylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-ethoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and crystallization techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-ethoxyphenyl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding or .

    Reduction: The compound can be reduced to form or .

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include , , and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Reagents like , , and are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceutical intermediates and fine chemicals .

Biology:

  • Investigated for its potential biological activity and pharmacological properties .
  • Studied for its interactions with biological targets such as enzymes and receptors.

Medicine:

  • Explored for its potential use in the development of therapeutic agents .
  • Evaluated for its antimicrobial , anti-inflammatory , and analgesic properties .

Industry:

  • Utilized in the production of specialty chemicals and advanced materials .
  • Applied in the formulation of cosmetic products and personal care items .

Mechanism of Action

The mechanism of action of [1-(2-ethoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(2-Methoxyphenyl)ethyl]amine hydrochloride
  • [1-(2-Propoxyphenyl)ethyl]amine hydrochloride
  • [1-(2-Butoxyphenyl)ethyl]amine hydrochloride

Comparison:

  • [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is unique due to the presence of the ethoxy group , which can influence its chemical reactivity and biological activity .
  • The methoxy , propoxy , and butoxy analogs have different alkoxy groups , which can lead to variations in their physical properties , solubility , and interaction with biological targets .

Properties

IUPAC Name

1-(2-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFPIKQCOGMNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648537
Record name 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135292-74-8
Record name 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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